molecular formula C26H16Cl2N2O4S B2485543 (4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate CAS No. 380342-81-4

(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B2485543
CAS No.: 380342-81-4
M. Wt: 523.38
InChI Key: AKBZIIIBLKOCLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a formyl group, a methoxy group, and a phenyl group. These groups suggest that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The formyl group could undergo reactions such as nucleophilic addition, while the methoxy group could participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2N2O4S/c1-33-20-13-15(14-31)7-12-19(20)34-26(32)24-22(28)21-23(16-8-10-17(27)11-9-16)29-30(25(21)35-24)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBZIIIBLKOCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C3=C(S2)N(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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